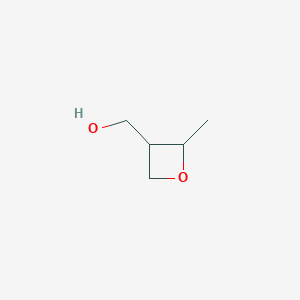

(2-Methyloxetan-3-yl)methanol

Description

Significance of Oxetane (B1205548) Motifs in Organic Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from being an academic curiosity to a valuable structural motif in modern organic and medicinal chemistry. nih.gov Its significance lies in a unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure. nih.govuni-muenchen.de These characteristics make oxetanes desirable for modifying the physicochemical properties of molecules. nih.govbldpharm.com

In medicinal chemistry, the oxetane motif is increasingly employed as a bioisostere—a substituent that retains the intended biological activity of the parent molecule. It has been successfully used as a replacement for commonly found groups like gem-dimethyl and carbonyl functionalities. bldpharm.comacs.org The introduction of an oxetane can lead to significant improvements in a drug candidate's profile, such as:

Increased Aqueous Solubility: The polar nature of the ether linkage can enhance the solubility of a compound, a crucial factor for drug delivery. bldpharm.comgoogle.com

Improved Metabolic Stability: Replacing metabolically vulnerable groups with a stable oxetane ring can prolong a drug's lifetime in the body. bldpharm.comgoogle.com

Modulation of Lipophilicity: Oxetanes can add steric bulk without a proportional increase in lipophilicity, which is often a challenge in drug design. bldpharm.com

Conformational Rigidity: The strained four-membered ring can lock the conformation of a molecule, potentially leading to higher binding affinity with its biological target. acs.org

The ability of the oxetane oxygen to act as a strong hydrogen bond acceptor, more effective than other cyclic ethers and competitive with many carbonyl groups, further contributes to its utility in designing bioactive molecules. smolecule.commdpi.com This combination of stability and reactivity makes the oxetane scaffold a powerful tool for chemists. bldpharm.com

Overview of Substituted Oxetanes and their Structural Diversity

The versatility of the oxetane motif is greatly expanded by the potential for substitution at various positions on the ring. The structural diversity of substituted oxetanes allows for the fine-tuning of molecular properties. acs.org The substitution pattern significantly influences the stability and reactivity of the ring. For instance, 3,3-disubstituted oxetanes are generally more stable than other substitution patterns. nih.govcore.ac.uk

A wide array of synthetic methods has been developed to access this structural diversity, including:

Intramolecular cyclizations (Williamson etherification). acs.org

[2+2] photocycloadditions of aldehydes and ketones with alkenes (the Paternò-Büchi reaction). google.com

Ring-expansion reactions of epoxides. google.com

The development of methods to synthesize specific building blocks, such as oxetan-3-one, has been pivotal. acs.org This key intermediate allows for the introduction of a wide variety of substituents at the 3-position through reactions like nucleophilic additions and reductive aminations. uni-muenchen.deacs.org This has led to a prevalence of 3-substituted and 3,3-disubstituted oxetanes in drug discovery programs. nih.govuni-muenchen.de However, synthetic routes to other substitution patterns, including 2-substituted and 2,3-disubstituted oxetanes, are also known, expanding the accessible chemical space. acs.orgrsc.org This diversity allows chemists to strategically place the oxetane ring within a larger molecule to optimize its properties for a specific application. uni-muenchen.desmolecule.com

Academic Research Focus on (2-Methyloxetan-3-yl)methanol within the Oxetane Chemical Space

Within the broad and actively researched field of oxetane chemistry, the specific compound this compound (CAS No. 2090302-35-3) appears to be a subject of limited specific academic inquiry. bldpharm.com A survey of scientific literature reveals extensive research on other isomers, particularly 3-methyl-3-oxetanemethanol, which is used as a versatile building block in polymer and organic synthesis. mdpi.comnbinno.com

In contrast, dedicated studies on the synthesis, characterization, and application of this compound are not prominent. However, the core chemical structure is not entirely absent from fundamental research. Studies on the unimolecular reactions of radicals derived from 2-methyloxetane (B110119) have explored the behavior of the 2-methyloxetan-3-yl radical. nih.govacs.org These computational and experimental studies investigate the ring-opening and decomposition pathways of this radical species, contributing to a fundamental understanding of combustion chemistry and radical kinetics. nih.govacs.org

The lowest-energy decomposition pathway for the 2-methyloxetan-3-yl radical involves the scission of the C3-O bond, leading ultimately to the formation of butadiene and a hydroxyl radical. nih.govacs.org This highlights the inherent reactivity of the substituted oxetane ring under specific, high-energy conditions.

Despite this interest in its corresponding radical, this compound itself has not garnered the same level of attention as other oxetane-containing alcohols in synthetic or medicinal chemistry research. The focus of the academic community has largely been on isomers that are more synthetically accessible or that have been identified as more direct isosteres for common medicinal chemistry motifs. uni-muenchen.deacs.org Therefore, this compound represents a less-explored area within the vast chemical space of substituted oxetanes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

(2-methyloxetan-3-yl)methanol |

InChI |

InChI=1S/C5H10O2/c1-4-5(2-6)3-7-4/h4-6H,2-3H2,1H3 |

InChI Key |

GEWRDWGUVHFJTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CO1)CO |

Origin of Product |

United States |

Computational and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanisms and Transition States (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving oxetane (B1205548) derivatives. nih.govmdpi.comnih.gov These methods are used to map potential energy surfaces, identify transition states, and calculate activation barriers for various reactions.

For instance, DFT calculations have been employed to study the ring-opening polymerization of oxetane. rsc.orgrsc.org These studies reveal that the polymerization is initiated by the attack of an oxygen atom of one oxetane molecule on a carbon atom of a protonated oxetane cation. rsc.org The calculations show that the activation energy for the initial step is low, suggesting that the polymerization can proceed readily. rsc.orgrsc.org The geometries of reactants, transition states, intermediates, and products along the reaction pathway are fully optimized to understand the structural changes during the reaction. rsc.orgrsc.org

Furthermore, theoretical studies have explored the pyrolysis and photolysis of oxetane, identifying various reaction pathways and intermediates. rsc.org For example, in the photochemical Paternò-Büchi reaction to form oxetanes, computational studies have helped to understand the nature of the biradical intermediates and the factors governing the stereoselectivity of the reaction. acs.orgmdpi.com

In the context of metabolic stability, quantum mechanics modeling has been used to evaluate the rate of hydrolytic ring cleavage of oxetanes by enzymes like microsomal epoxide hydrolase (mEH). researchgate.net These studies have shown a correlation between the Lowest Unoccupied Molecular Orbital (LUMO) energy and the rate of diol formation, suggesting that the intrinsic reactivity of the oxetane ring is a key determinant of its metabolic fate. researchgate.net

Conformational Analysis and Ring Puckering Investigations

The four-membered oxetane ring is not perfectly planar and exhibits a puckered conformation. acs.orgmdpi.com The degree of this puckering is influenced by the nature and position of substituents on the ring. mdpi.com Computational methods are crucial for analyzing the different possible conformations of substituted oxetanes like (2-Methyloxetan-3-yl)methanol and determining their relative energies.

For 3-substituted oxetanes, the ring puckering is generally small. ethz.ch However, 3,3-disubstituted oxetanes exhibit a more pronounced pucker, which influences their conformational preferences. illinois.edu These conformational changes can impact the molecule's lipophilicity and metabolic stability. researchgate.net Understanding the conformational landscape of this compound is essential for predicting its behavior in different environments.

Studies on Unimolecular Reactions of Oxetanyl and Oxetanylperoxy Radicals

The unimolecular reactions of radicals derived from oxetanes are of significant interest, particularly in the context of combustion chemistry and atmospheric science. rsc.orgnih.govosti.gov Alkyl-substituted cyclic ethers like 2-methyloxetane (B110119) are important intermediates in the low-temperature oxidation of hydrocarbons. osti.govresearchgate.net

Computational studies have been conducted to explore the potential energy surfaces for the unimolecular reactions of 2-methyloxetanyl and 2-methyloxetanylperoxy radicals. nih.govosti.govresearchgate.netacs.org These studies, often using high-level methods like coupled-cluster theory (e.g., CCSD(T)), identify various reaction pathways, including ring-opening and isomerization reactions. osti.govresearchgate.netacs.org

For the 2-methyloxetan-3-yl radical, a potential decomposition pathway involves ring-opening through the scission of the C-O bond, leading to the formation of but-2-en-3-oxy. nih.govacs.org Subsequent hydrogen transfer and loss of a hydroxyl radical can yield butadiene. nih.govacs.org The calculated barrier heights for these steps provide crucial data for kinetic modeling. nih.govacs.org

The reactions of oxetanylperoxy radicals (ROO•) are also complex. These radicals can isomerize to form hydroperoxy-substituted carbon-centered radicals (•QOOH), which can then undergo further reactions leading to chain branching. rsc.org The stereochemistry of the peroxy radical can significantly influence the available reaction pathways. rsc.orgnsf.gov

Table 1: Calculated Unimolecular Reaction Pathways for 2-Methyloxetan-3-yl Radical

| Reactant | Pathway | Products | Barrier Height (kcal/mol) |

| 2-methyloxetan-3-yl | Ring-opening (C-O scission) | but-2-en-3-oxy | 20.5 |

| but-2-en-3-oxy | H-transfer | but-2-en-1-ol-4-yl | 8.7 |

| but-2-en-1-ol-4-yl | ȮH loss | butadiene | - |

Note: Data is illustrative and based on computational studies of 2-methyloxetanyl radicals. nih.govacs.org

Computational Methods for Structure Elucidation and Stereochemistry Assignment

Computational methods play a vital role in the structure elucidation and stereochemical assignment of complex molecules, including those containing an oxetane ring. nih.govacs.orgfrontiersin.org The analysis of NMR data, often in conjunction with DFT calculations, has become a powerful tool for confirming or revising proposed structures of natural products. nih.govacs.org

A hybrid parametric/DFT computational method, DU8+, has been particularly effective in identifying challenges in the structure elucidation of oxetane-containing natural products, leading to the revision of several previously published structures. nih.govacs.org This highlights the potential for misinterpretation of spectroscopic data without the support of theoretical calculations.

The calculation of 13C NMR chemical shifts is a widely used technique. frontiersin.org By comparing the computationally predicted chemical shifts for different possible stereoisomers with the experimental data, the correct relative and sometimes absolute configuration can be determined. frontiersin.org This is especially useful when at least one stereocenter in the molecule is of known configuration. frontiersin.org

Kinetic Modeling and Theoretical Analysis of Reaction Rates in Oxetane Chemistry

Kinetic modeling is essential for understanding and predicting the behavior of complex chemical systems, such as those involved in combustion or atmospheric processes where oxetane derivatives may be present. polimi.itunizar.es Theoretical calculations provide the fundamental data—reaction rate constants—that are required for these models. acs.org

Applications in Advanced Organic Synthesis

Utilization as Building Blocks for Complex Chemical Architectures

The inherent ring strain of the oxetane (B1205548) moiety in (2-Methyloxetan-3-yl)methanol makes it an attractive precursor for the synthesis of more intricate chemical structures. The ring can be selectively opened under various conditions to reveal a 1,3-diol synthon, which can be further elaborated into a range of complex molecules.

Spirocyclic Compounds: The synthesis of spirocycles, compounds containing two rings connected by a single common atom, is a significant area of organic chemistry. nih.gov While direct examples involving this compound are not prevalent in the literature, the general reactivity of oxetanes suggests its potential utility. For instance, the hydroxyl group could be used to tether the oxetane to a cyclic precursor, followed by an intramolecular ring-opening of the oxetane to form the spirocyclic core. The synthesis of spirocyclic oxetanes has been achieved through methods like the Paternò-Büchi reaction, showcasing the accessibility of such structures. bohrium.com

Heterocyclic Alkaloids: The structural motifs present in this compound are relevant to the synthesis of heterocyclic alkaloids. The oxetane ring can serve as a masked 1,3-diol, a common feature in many natural products. Ring-opening of the oxetane can unmask this functionality at a later stage in a synthetic sequence, allowing for the construction of complex alkaloid frameworks.

Butenolides: Butenolides are a class of unsaturated γ-lactones found in numerous natural products with diverse biological activities. nih.gov The synthesis of butenolides often involves the cyclization of functionalized precursors. acs.orgorganic-chemistry.orgorganic-chemistry.org While direct routes from oxetanes are not well-established, the diol functionality that can be revealed from the ring-opening of this compound could be a strategic precursor for the formation of the butenolide ring through subsequent oxidation and cyclization steps.

Table 1: Potential Synthetic Transformations of this compound for Complex Architectures

| Target Architecture | Proposed Synthetic Strategy | Key Intermediates |

| Spirocyclic Compounds | Tethering via hydroxyl group followed by intramolecular oxetane ring-opening. | Oxetane-tethered cyclic precursors |

| Heterocyclic Alkaloids | Utilization of the oxetane as a masked 1,3-diol for late-stage functionalization. | Polycyclic amine intermediates |

| Butenolides | Ring-opening to a 1,3-diol, followed by oxidation and lactonization. | γ-Hydroxy-α,β-unsaturated carboxylic acid precursors |

Precursors for Diverse Heterocyclic Systems

The reactivity of the oxetane ring and the presence of the hydroxyl group in this compound make it a promising precursor for a variety of heterocyclic systems.

Tetrazines: A notable application of the isomeric (3-methyloxetan-3-yl)methanol is in the synthesis of 3,6-disubstituted and monosubstituted tetrazines. nih.gov Carboxylic esters of (3-methyloxetan-3-yl)methanol undergo a one-pot conversion to 3-thiomethyltetrazines, which are versatile intermediates for further functionalization. nih.govresearchgate.net This "carboxylate-to-tetrazine" strategy highlights the potential of oxetane-based reagents in facilitating the synthesis of these important bioorthogonal tools. nih.gov It is highly probable that this compound could be employed in a similar fashion, providing access to a different substitution pattern on the resulting tetrazine.

Benzoxazines: While no direct synthesis of benzoxazines using this compound has been reported, the fundamental components of the molecule could be strategically incorporated. Ring-opening of the oxetane would provide a diol functionality that, after appropriate manipulation, could be condensed with a phenolic amine to construct the benzoxazine (B1645224) ring system.

Amino Acids: The synthesis of non-proteinogenic amino acids is of significant interest in medicinal chemistry. Oxetane-containing amino acids have been synthesized as conformationally constrained building blocks for peptides. mdpi.comnih.govresearchgate.net The this compound moiety could be incorporated into amino acid structures through various synthetic routes, for example, by nucleophilic substitution on a suitable amino acid backbone or by elaboration of the hydroxyl group into an amino and a carboxylic acid functionality.

Table 2: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Potential Synthetic Approach | Key Reaction Type |

| Tetrazines | Conversion of a (2-Methyloxetan-3-yl)methyl ester to a thiomethyltetrazine. | Condensation/Oxidation |

| Benzoxazines | Ring-opening to a diol followed by condensation with a phenolic amine. | Condensation |

| Amino Acids | Incorporation of the oxetane moiety into an amino acid scaffold. | Nucleophilic substitution/Functional group manipulation |

Integration into Polymer Chemistry and Material Science Applications

Oxetane derivatives are valuable monomers for cationic ring-opening polymerization (CROP), leading to the formation of polyethers with various functional groups. wikipedia.orgradtech.orgresearchgate.net The polymerization of oxetanes is driven by the relief of ring strain. wikipedia.org

This compound, with its polymerizable oxetane ring and a pendant hydroxyl group, can be utilized in several ways in polymer chemistry:

As a Monomer: It can be homopolymerized or copolymerized with other cyclic ethers to produce linear or branched polyethers. The resulting polymers would possess pendant hydroxymethyl groups, which can be further functionalized to tailor the material's properties.

As a Chain Transfer Agent: The hydroxyl group can act as a chain transfer agent in CROP, allowing for the synthesis of telechelic polymers with controlled molecular weights.

In the Synthesis of Functional Polymers: Oxetane-functionalized conjugated polymers have been explored for applications in organic optoelectronic devices. benthamdirect.com The oxetane units can act as cross-linking moieties, enhancing the stability and processability of the materials. benthamdirect.com

Table 3: Polymer Architectures Potentially Accessible from this compound

| Polymer Type | Role of this compound | Potential Properties/Applications |

| Functional Polyethers | Monomer | Hydrophilic, functionalizable materials for coatings or biomedical applications. |

| Telechelic Polymers | Chain Transfer Agent | Precursors for block copolymers and network formation. |

| Cross-linked Networks | Cross-linking agent in functional polymers | Enhanced thermal and mechanical stability for electronic devices. |

Development of Chemical Probes and Functionalized Compounds

The unique physicochemical properties of the oxetane motif, such as increased polarity and metabolic stability, have led to its use in drug discovery and the development of chemical probes. nih.govnih.govresearchgate.net The introduction of an oxetane can improve the aqueous solubility and metabolic profile of a molecule. magtech.com.cn

This compound can serve as a valuable tool for introducing the 2-methyl-3-(hydroxymethyl)oxetanyl group into various molecules. The hydroxyl group provides a convenient handle for conjugation to biomolecules or other small molecules of interest. The resulting functionalized compounds could be explored as:

Chemical Probes: To study biological processes by interacting with specific targets.

Drug Analogues: To improve the pharmacokinetic properties of existing drug candidates. princeton.edu

Functionalized Materials: To impart specific properties to surfaces or nanoparticles.

The synthesis of such functionalized compounds would typically involve the reaction of the hydroxyl group of this compound with a suitable electrophile on the target molecule.

Analytical Characterization Methodologies in Oxetane Research

Mass Spectrometry Techniques (High-Resolution Mass Spectrometry, Multiplexed Photoionization Mass Spectrometry)

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. Techniques like electron ionization (EI) are often used for the analysis of oxetane (B1205548) derivatives. mdpi.comchemrxiv.org For (2-Methyloxetan-3-yl)methanol (C₅H₁₀O₂), HRMS would be used to confirm its molecular weight of 102.0681 g/mol . The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Multiplexed Photoionization Mass Spectrometry: This advanced technique combines photoionization with mass spectrometry to study chemical kinetics and identify reaction isomers. nih.govresearchgate.net It is a universal, selective, and sensitive method for probing gas-phase chemical reactions in real-time. sandia.gov While not a standard characterization tool for a stable compound like this compound, it could be employed to study its formation, decomposition, or atmospheric chemistry by identifying transient intermediates and products based on their unique photoionization efficiency curves. nih.govosti.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For oxetane derivatives, this technique provides precise measurements of bond lengths, bond angles, and the conformation of the four-membered ring. beilstein-journals.org X-ray analysis has shown that the unsubstituted oxetane ring is nearly planar but can adopt a puckered conformation upon substitution to alleviate steric strain. acs.orgbeilstein-journals.orgnih.gov For this compound, a single-crystal X-ray diffraction study would unequivocally establish its stereochemistry and solid-state conformation.

Interactive Data Table: Typical Structural Parameters of an Oxetane Ring from X-ray Crystallography

| Parameter | Typical Value | Reference |

| Puckering Angle | 8.7° (at 140 K for unsubstituted oxetane) | nih.gov |

| C-O Bond Length | ~1.46 Å | acs.org |

| C-C Bond Length | ~1.53 Å | acs.org |

| C-O-C Bond Angle | ~90.2° | acs.org |

| C-C-C Bond Angle | ~84.8° | acs.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H group of the alcohol, the C-H bonds of the methyl and methylene (B1212753) groups, and the C-O bond of the ether within the oxetane ring. The strained nature of the oxetane ring also gives rise to specific ring deformation and puckering vibrations. umanitoba.ca

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| Ether (C-O) | Stretching (Asymmetric) | 1000 - 1010 |

| Alkane (C-H) | Bending | 1350 - 1470 |

| Oxetane Ring | Deformation/Puckering | ~900 and below |

Calorimetric Techniques for Understanding Thermochemical Properties

Calorimetry is used to measure the heat changes associated with chemical reactions or physical changes. For oxetanes, techniques like flame calorimetry have been used to determine the heat of combustion. acs.org This data is crucial for calculating the strain energy of the four-membered ring, which is a key aspect of its reactivity. utexas.edu The ring strain of oxetane is significant (approximately 107 kJ/mol or 25.5 kcal/mol), making it more reactive than larger cyclic ethers like tetrahydrofuran (B95107) but less reactive than epoxides. beilstein-journals.orgnih.govutexas.edu Understanding these thermochemical properties is essential for predicting the behavior of this compound in chemical transformations.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Methodologies for Substituted Oxetane (B1205548) Alcohols

The construction of the oxetane ring remains a significant area of research. Traditional methods such as the intramolecular Williamson etherification and the Paternò–Büchi cycloaddition often face challenges, including the need for multi-step preparation of precursors and issues with selectivity. beilstein-journals.orgnih.govnih.govacs.org The future of synthesizing compounds like (2-Methyloxetan-3-yl)methanol lies in developing more atom-economical, efficient, and versatile catalytic strategies.

Emerging areas of focus include:

Direct C–H Functionalization: Recent breakthroughs in photoredox catalysis have enabled the synthesis of oxetanes directly from unactivated primary and secondary alcohols. nih.govthieme-connect.com This approach, which avoids pre-functionalization of the alcohol substrate, represents a significant leap in efficiency. Future work will likely focus on expanding the substrate scope and improving diastereoselectivity for the synthesis of polysubstituted oxetanes.

Metal Hydride Atom Transfer (MHAT): The cycloisomerization of homoallylic alcohols via MHAT/radical polar crossover (RPC) methods presents a mild and high-yielding route to the oxetane core. nih.gov This strategy shows good functional group tolerance and can be applied to create medicinally relevant spirooxetanes. Further development of catalysts and conditions could render this a primary method for constructing complex oxetane alcohols.

Table 1: Comparison of Modern Synthetic Strategies for Oxetane Rings

| Methodology | Starting Materials | Key Features | Future Research Goal |

|---|---|---|---|

| Photoredox C–H Functionalization nih.govthieme-connect.com | Unactivated Alcohols, Vinyl Sulfonium Salts | Avoids pre-functionalization; mild conditions. | Broader substrate scope; enhanced stereocontrol. |

| MHAT/RPC Cycloisomerization nih.gov | Homoallylic Alcohols | High yields; good functional group tolerance. | Development of more efficient catalyst systems. |

| Domino Reactions nih.gov | Polyfunctional Precursors (e.g., bis-epoxides) | High complexity generation in one pot. | Design of novel cascades for specific substitution patterns. |

| [2+2] Cycloadditions beilstein-journals.org | Carbonyls, Alkenes | Atom economical; versatile. | Development of highly enantioselective catalytic versions. |

Exploration of New Reactivity Modes and Deeper Mechanistic Understanding

The reactivity of oxetanes is dominated by ring-opening reactions, driven by the release of inherent ring strain. acs.orgnih.gov While this has been widely exploited, future research aims to harness this potential in more sophisticated and controlled ways, moving beyond simple nucleophilic additions.

Key areas for future exploration include:

Oxetanes as Bis-Electrophiles: Substituted oxetan-3-ols can act as 1,2-bis-electrophile synthons. nih.gov Under Brønsted acid catalysis, they can react with 1,2-diols in annulation reactions to form valuable 1,4-dioxane structures. nih.gov Deepening the understanding of this reactivity could allow for the synthesis of a wide array of larger heterocyclic systems from oxetane precursors.

Transition-Metal-Catalyzed Ring Expansions: Nickel- and cobalt-catalyzed reactions have shown the ability to insert carbonyl or alkyne groups into the oxetane ring, expanding the four-membered ring into seven-membered lactones or other heterocycles. nih.gov A primary future goal is to expand the range of metal catalysts and insertion partners to create a toolbox for predictable ring expansion chemistry.

Mechanistic Elucidation: As new reactions are discovered, a thorough mechanistic understanding is crucial for their optimization and broader application. Future studies will employ a combination of kinetic experiments, isotopic labeling, and computational analysis to probe the transition states and intermediates involved in novel oxetane transformations. Understanding the factors that control regioselectivity and stereoselectivity in ring-opening and expansion reactions is a particularly important goal.

Advanced Computational Studies for Predictive Modeling of Oxetane Behavior

Computational chemistry is an increasingly powerful tool in modern organic synthesis. For oxetane chemistry, it offers a path to understanding and predicting behavior, thereby accelerating the discovery of new reactions and applications.

Future directions in this area involve:

Predictive Reactivity Models: While current computational methods, such as Density Functional Theory (DFT), are used to investigate reaction mechanisms, the next frontier is the development of predictive models. By combining quantum mechanics with machine learning, it may become possible to accurately predict the stability of a given substituted oxetane, its susceptibility to ring-opening under various conditions, and the likely outcome of a reaction with a novel reagent. mdpi.commdpi.com

In Silico Screening for Properties: The oxetane motif is prized in medicinal chemistry for its ability to fine-tune physicochemical properties like solubility and metabolic stability. nih.gov Advanced computational models can be developed to predict these properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) for virtual libraries of oxetane-containing compounds. nih.govnih.gov This would allow chemists to prioritize the synthesis of molecules with the most promising drug-like characteristics.

Simulation of Reaction Dynamics: Beyond static calculations of intermediates and transition states, molecular dynamics simulations can provide a deeper understanding of how substrates, reagents, and catalysts interact over the course of a reaction. This can reveal subtle conformational effects and non-covalent interactions that govern selectivity, providing insights that are difficult to obtain experimentally.

Table 2: Applications of Computational Studies in Oxetane Chemistry

| Computational Method | Application Area | Objective and Future Goal |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Analysis | Elucidate reaction pathways and transition states for known reactions. Future: Accurately model novel catalytic cycles. |

| Quantitative Structure-Activity Relationship (QSAR) nih.gov | Property Prediction | Model relationships between structure and biological or physical properties. Future: Develop robust models for predicting ADMET properties. |

| Machine Learning / AI mdpi.com | Reactivity Prediction | Train algorithms on existing reaction data to predict outcomes for new substrate/reagent combinations. |

| Molecular Dynamics (MD) | Conformational Analysis | Simulate molecular motion to understand how conformation influences reactivity and selectivity. |

Expanded Applications in Divergent and Convergent Chemical Synthesis

Ultimately, the development of new synthetic methods and a deeper understanding of reactivity are aimed at expanding the utility of this compound and related compounds as building blocks in chemical synthesis. enamine.netresearchgate.net

Future perspectives in this domain include:

Divergent Synthesis Hubs: this compound is an ideal starting point for divergent synthesis. The alcohol handle allows for a variety of functionalization reactions, while the oxetane ring can undergo a range of selective ring-opening or ring-expansion reactions. A single, chiral oxetane precursor could thus serve as a common intermediate for the synthesis of a diverse library of complex molecules. nih.gov

Strategic Use in Convergent Synthesis: In convergent synthesis, complex fragments are prepared separately and then joined. The oxetane ring can be incorporated into a key fragment and carried through several synthetic steps before a final, strategic ring-opening or modification. This approach is exemplified in the total synthesis of complex natural products like Taxol, where the oxetane is a critical structural feature. nih.govillinois.edu Future work will focus on designing more efficient total syntheses by leveraging the novel reactivity modes of oxetanes.

Late-Stage Functionalization: The development of mild and selective reactions, such as photoredox C-H functionalization, opens the door to introducing the oxetane motif at a late stage in a synthetic sequence. nih.gov This is highly valuable in medicinal chemistry for the rapid generation of analogues of a lead compound to optimize its biological activity and properties.

By pursuing these research avenues, the scientific community can elevate this compound from a simple building block to a versatile and powerful tool for tackling complex challenges in organic synthesis and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.